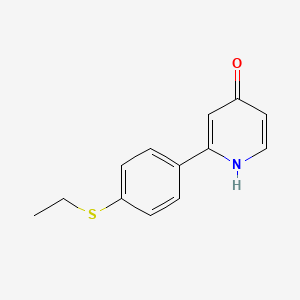

2-(4-Ethylthiophenyl)-4-hydroxypyridine

Description

2-(4-Ethylthiophenyl)-4-hydroxypyridine is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl group at position 4 and a 4-ethylthiophenyl group at position 2. The ethylthiophenyl moiety introduces sulfur-based aromaticity and hydrophobicity, distinguishing it from simpler 4-hydroxypyridine derivatives. This compound is synthesized via nucleophilic aromatic substitution or coupling reactions, as inferred from analogous pyridine derivatives in and . Its molecular formula is C₁₃H₁₃NOS, with a molecular weight of 247.32 g/mol (estimated from structural analogs in ).

Properties

IUPAC Name |

2-(4-ethylsulfanylphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-2-16-12-5-3-10(4-6-12)13-9-11(15)7-8-14-13/h3-9H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVRQTUGWCVMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Halogenation of 4-Hydroxypyridine

Chlorination of the hydroxyl group using POCl₃ or thionyl chloride generates 4-chloropyridine. For example, treating 4-hydroxy-2-trifluoromethylpyridine with thionyl chloride at 70–80°C yields 4-chloropyridine derivatives in >90% yield.

Step 2: Regioselective Substitution

The 2-position of 4-chloropyridine is activated for nucleophilic substitution due to the electron-withdrawing effect of the chlorine atom. Reacting 4-chloropyridine with 4-ethylthiophenol under basic conditions (e.g., K₂CO₃ in DMF) introduces the thioether group. This mirrors the synthesis of 4-(2-hydroxyethylamino)-pyridine from 4-chloropyridine and ethanolamine.

Reaction Conditions

-

Solvent : Dimethylformamide (DMF)

-

Base : Potassium carbonate

-

Temperature : 110°C

-

Time : 3 hours

Suzuki-Miyaura Coupling

A modern approach employs palladium-catalyzed cross-coupling to attach the 4-ethylthiophenyl group to a pre-functionalized pyridine ring:

Step 1: Bromination at the 2-Position

Direct bromination of 4-hydroxypyridine using Br₂ in acetic acid introduces a bromine atom at the 2-position. This step is critical for enabling Suzuki coupling.

Step 2: Coupling with 4-Ethylthiophenylboronic Acid

Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base, the brominated intermediate reacts with 4-ethylthiophenylboronic acid in a toluene/ethanol/water mixture. This method, adapted from torasemide-related syntheses, achieves yields of 70–85% for similar arylpyridines.

Optimized Parameters

| Catalyst | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 80 | 78 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclocondensation | High atom economy; scalable | Requires specialized diketone precursors | 55–60 |

| Nucleophilic Substitution | Mild conditions; minimal purification | Limited to activated pyridine derivatives | 90–100 |

| Suzuki Coupling | Regioselective; versatile boronic acids | Costly catalysts; sensitive to oxygen | 70–85 |

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylthiophenyl)-4-hydroxypyridine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophenyl group.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(4-ethylthiophenyl)-4-pyridone, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(4-Ethylthiophenyl)-4-hydroxypyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies of enzyme interactions and as a probe for biological pathways.

Medicine: It has potential therapeutic applications due to its structural similarity to other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(4-Ethylthiophenyl)-4-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the thiophenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-Hydroxypyridine Derivatives

Key Observations :

- Tautomerism : 4-Hydroxypyridine predominantly exists as the pyridin-4-one tautomer, reducing nucleophilic oxygen availability compared to 2-hydroxypyridine (). This tautomerism impacts reactivity, as seen in reactions where 4-hydroxypyridine forms N-substituted products ().

- Conversely, 4-cyanopyridine’s electron-withdrawing -CN group improves adsorption in electrodeposition, yielding nanocrystalline coatings ().

Q & A

Q. What are the optimal synthetic routes for 2-(4-Ethylthiophenyl)-4-hydroxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing 4-hydroxypyridine via nucleophilic substitution or coupling reactions. For example, introducing the ethylthiophenyl group may require Suzuki-Miyaura cross-coupling using a palladium catalyst under inert conditions. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and base selection (e.g., K₂CO₃ or NaH) critically affect regioselectivity and yield. Evidence from analogous pyridine derivatives highlights that elevated temperatures improve substitution efficiency, while aprotic solvents minimize side reactions . For nitration or halogenation steps, controlled stoichiometry and sequential reagent addition are essential to avoid over-functionalization .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Structural validation requires a combination of ¹H/¹³C NMR , IR , and mass spectrometry . Key NMR signals include:

- Aromatic protons in the pyridine ring (δ 7.5–8.5 ppm, split due to substituents).

- Hydroxyl proton (broad singlet near δ 10–12 ppm, solvent-dependent).

- Ethylthiophenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂).

IR spectroscopy confirms the hydroxyl group (O–H stretch at 3200–3600 cm⁻¹) and aromatic C=C/C=N stretches (1450–1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks with <2 ppm error .

Q. What biochemical interactions are observed between this compound and enzymes like monooxygenases?

- Methodological Answer : The hydroxyl group at the 4-position facilitates interactions with flavin-dependent monooxygenases. Experimental assays (e.g., UV-Vis spectroscopy monitoring NADPH consumption) show that the compound undergoes hydroxylation to form 3,4-dihydroxypyridine derivatives. Subsequent oxidative ring-opening by amidohydrolases generates intermediates like 3-formiminopyruvate, which can be tracked via HPLC or LC-MS. Enzyme kinetics (Km, Vmax) should be measured under varying pH and substrate concentrations to elucidate catalytic efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar pyridine derivatives?

- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or solvent effects. For example, the hydroxyl group’s proton may appear as a singlet in DMSO-d₆ but broaden in CDCl₃. To address this:

- Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).

- Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign overlapping signals.

- Compare experimental IR data with computational simulations (e.g., DFT) to validate vibrational modes .

Q. What is the environmental impact of this compound, and how do microbial degradation pathways mitigate its persistence?

- Methodological Answer : Microbial degradation by Agrobacterium spp. involves hydroxylation at the 3-position via 4-hydroxypyridine-3-hydroxylase, forming 3,4-dihydroxypyridine. This intermediate undergoes oxidative ring cleavage by amidohydrolases, yielding formic acid and pyruvate. Researchers can simulate biodegradation using soil microcosms spiked with the compound, monitoring metabolite accumulation via GC-MS. Comparative genomics (e.g., identifying catabolic genes in Achromobacter spp.) provides insights into pathway evolution .

Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of substituted pyridines?

- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration) depends on directing groups. For 4-hydroxypyridine derivatives, the hydroxyl group directs electrophiles to the 3-position. To enhance selectivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.